

Molecular Docking of Apatinib with VEGFR-2: A Technical Guide

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Compound of Interest

Compound Name: Apatinib

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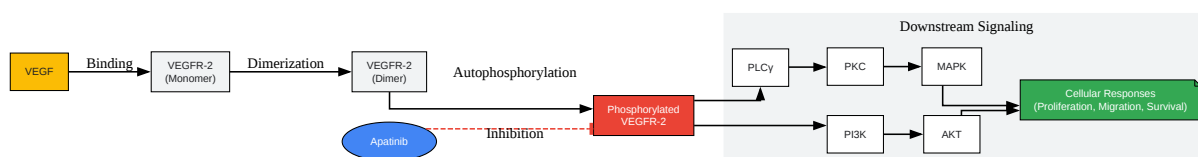
This in-depth technical guide provides a comprehensive overview of the molecular docking studies of **Apatinib** with its primary target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). **Apatinib** is a potent and selective small molecule tyrosine kinase inhibitor that has demonstrated significant anti-angiogenic and anti-tumor activities. Understanding its interaction with VEGFR-2 at a molecular level is crucial for the rational design of novel therapeutics and for optimizing existing treatment strategies.

The VEGFR-2 Signaling Pathway and Inhibition by Apatinib

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones. This process is critical for tumor growth, invasion, and metastasis. The binding of the ligand, Vascular Endothelial Growth Factor (VEGF), to the extracellular domain of VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This phosphorylation event triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K/AKT pathways, which ultimately lead to endothelial cell proliferation, migration, and survival.^{[1][2]}

Apatinib exerts its anti-angiogenic effect by competitively binding to the ATP-binding site within the kinase domain of VEGFR-2.^[2] This binding event blocks the autophosphorylation of the

receptor, thereby inhibiting the downstream signaling cascades and preventing the cellular responses necessary for angiogenesis.



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Figure 1: VEGFR-2 Signaling Pathway and Inhibition by **Apatinib**.

Experimental Protocol: Molecular Docking of Apatinib with VEGFR-2

This section outlines a detailed, synthesized protocol for performing molecular docking studies of **Apatinib** with the VEGFR-2 kinase domain. This protocol is based on commonly used methodologies and software in the field of computational drug design.

Software and Tools

- Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For protein and ligand preparation.
- AutoDock Vina: For performing the molecular docking calculations.
- Discovery Studio Visualizer or PyMOL: For visualization and analysis of the docking results.
- Protein Data Bank (PDB): For obtaining the 3D crystal structure of VEGFR-2.

Protein Preparation

- Retrieve the Crystal Structure: Download the 3D crystal structure of the VEGFR-2 kinase domain from the Protein Data Bank. A commonly used structure is PDB ID: 3VHE. This structure is co-crystallized with a ligand, which helps in identifying the binding site.
- Prepare the Receptor:
 - Load the PDB file into AutoDock Tools.
 - Remove water molecules and any co-crystallized ligands from the protein structure.
 - Add polar hydrogen atoms to the protein.
 - Compute and assign Gasteiger charges to all atoms.
 - Save the prepared protein in the PDBQT file format, which includes atomic charges and atom types required by AutoDock Vina.

Ligand Preparation

- Obtain the Ligand Structure: The 3D structure of **Apatinib** can be obtained from a chemical database such as PubChem or generated using a chemical drawing tool like ChemDraw and then converted to a 3D format (e.g., SDF or MOL2).
- Prepare the Ligand:
 - Load the **Apatinib** structure file into AutoDock Tools.
 - Detect the root of the ligand and define the rotatable bonds to allow for conformational flexibility during docking.
 - Assign Gasteiger charges.
 - Save the prepared ligand in the PDBQT file format.

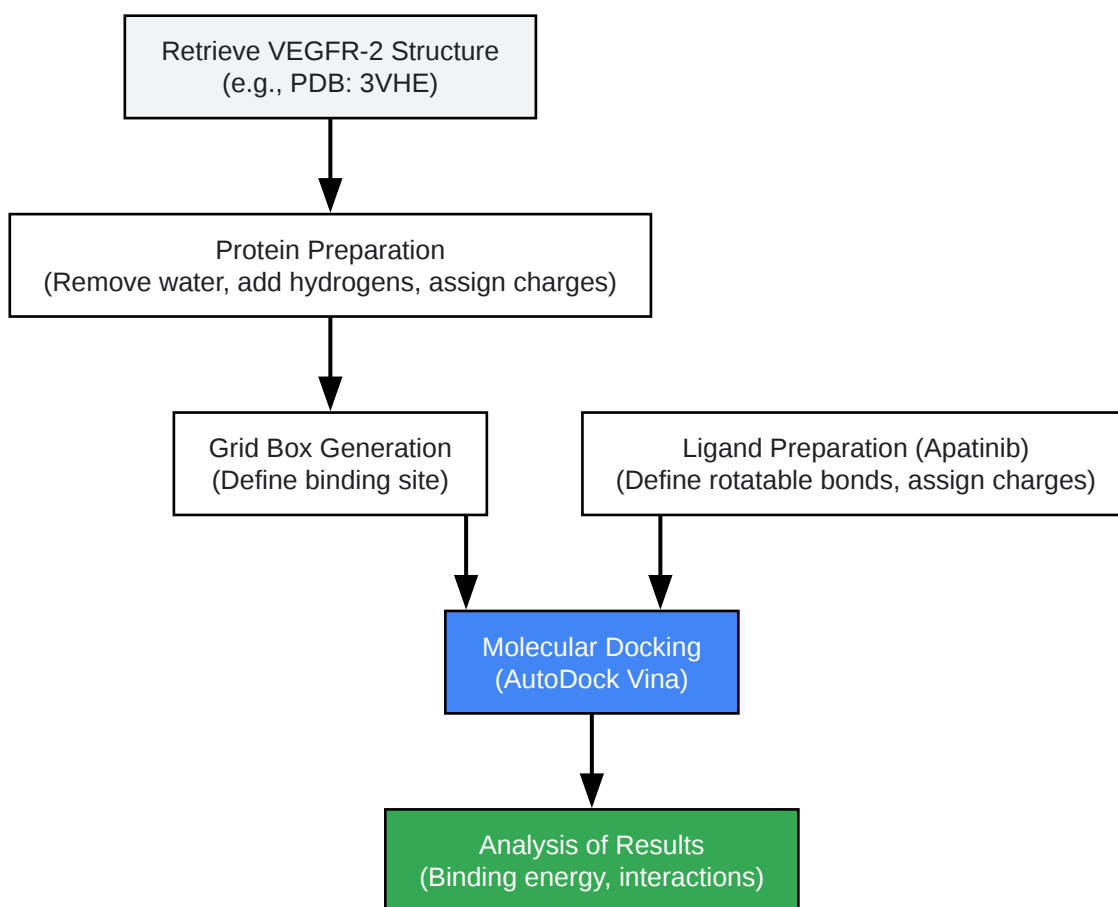
Grid Box Generation

- Define the Binding Site: The binding site is defined by creating a 3D grid box that encompasses the active site of the VEGFR-2 kinase domain.

- **Set Grid Parameters:** The center of the grid box is typically centered on the position of the co-crystallized ligand in the original PDB file. The dimensions of the grid box (e.g., 60 x 60 x 60 Å) should be large enough to allow the ligand to move and rotate freely within the binding pocket.

Molecular Docking Simulation

- **Configure and Run AutoDock Vina:**
 - Create a configuration file specifying the paths to the prepared protein (receptor) and ligand PDBQT files, the grid box center coordinates, and the dimensions of the grid box.
 - Execute the docking simulation using the AutoDock Vina command-line interface. Vina will perform a conformational search of the ligand within the defined grid box and score the different binding poses based on its scoring function.
- **Analyze the Results:**
 - The output will be a PDBQT file containing multiple binding poses of **Apatinib**, ranked by their predicted binding affinities (in kcal/mol).
 - Use visualization software like Discovery Studio or PyMOL to analyze the top-ranked binding pose. This includes examining the hydrogen bond interactions, hydrophobic interactions, and the overall complementarity of the ligand with the protein's active site.



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Figure 2: General Workflow for Molecular Docking of **Apatinib** with VEGFR-2.

Quantitative Data from Molecular Docking Studies

The following table summarizes quantitative data obtained from various computational studies on the interaction of **Apatinib** with VEGFR-2. It is important to note that slight variations in results can occur due to differences in the specific computational methods, software versions, and force fields used.

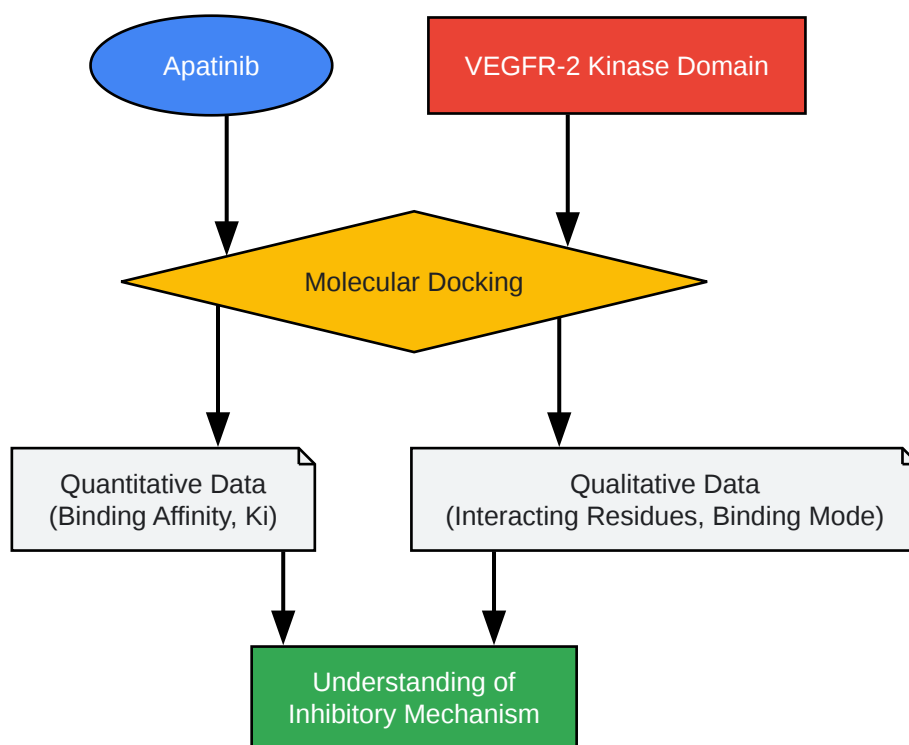
Parameter	Value	Reference
PDB ID of VEGFR-2	3VHE	[1]
Computed Binding Affinity	-8.78 kcal/mol	[1]
Inhibition Constant (IC50)	1 nM (against VEGFR-2 kinase)	[3]

Key Molecular Interactions

Molecular docking studies have revealed the specific amino acid residues in the ATP-binding pocket of VEGFR-2 that are crucial for the binding of **Apatinib**. As a type II inhibitor, **Apatinib** is known to interact with key residues in both the hinge region and an adjacent hydrophobic pocket.

Key Interacting Amino Acid Residues:

- Cysteine 919 (Cys919): Forms a critical hydrogen bond with the pyridine nitrogen of **Apatinib**, anchoring the inhibitor in the hinge region of the kinase.[\[1\]](#)
- Glutamic Acid 885 (Glu885): Interacts with the amide group of **Apatinib** through a hydrogen bond.[\[1\]](#)
- Aspartic Acid 1046 (Asp1046): Located in the DFG motif, this residue forms a hydrogen bond with the urea moiety of **Apatinib**.[\[1\]](#)
- Hydrophobic Interactions: The cyclopentyl group and the phenyl ring of **Apatinib** are involved in extensive hydrophobic interactions with residues such as Valine 848, Alanine 866, Valine 916, Leucine 1035, and Phenylalanine 1047, which contribute significantly to the binding affinity.



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Figure 3: Logical Relationship of the Molecular Docking Study Components.

Conclusion

Molecular docking studies provide invaluable insights into the binding mechanism of **Apatinib** with its target, VEGFR-2. The detailed understanding of the key interactions and the quantitative estimation of binding affinity are instrumental for the structure-based design of more potent and selective VEGFR-2 inhibitors. The experimental protocols and data presented in this guide serve as a foundational resource for researchers and scientists working in the field of anti-angiogenic cancer therapy.

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